4-(2-Isopropoxyphenoxy)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-(2-propan-2-yloxyphenoxy)piperidine |
InChI |
InChI=1S/C14H21NO2/c1-11(2)16-13-5-3-4-6-14(13)17-12-7-9-15-10-8-12/h3-6,11-12,15H,7-10H2,1-2H3 |
InChI Key |
SZKHIYBVZBJFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Isopropoxyphenoxy Piperidine and Its Analogs
Strategic Retrosynthetic Analysis of the 4-(2-Isopropoxyphenoxy)piperidine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. youtube.comyoutube.comyoutube.com For this compound, two primary disconnections are considered: the ether linkage and the piperidine (B6355638) ring itself.
The most straightforward disconnection is at the aryl ether C-O bond. This leads to two key synthons: a 4-hydroxypiperidine (B117109) synthon and a 2-isopropoxyphenyl synthon. The 4-hydroxypiperidine precursor would typically have its nitrogen atom protected (e.g., with a Boc or Cbz group) to prevent side reactions during the etherification step. The 2-isopropoxyphenyl synthon could be 2-isopropoxyphenol (B44703) or an activated derivative like a 2-isopropoxyphenyl halide for use in cross-coupling reactions.
A more complex retrosynthetic approach involves the disconnection of the piperidine ring. This can be achieved by breaking the C-N bonds, which could conceptually lead back to a 1,5-dicarbonyl compound and an amine source through a double reductive amination strategy. chim.itresearchgate.net Alternatively, intramolecular cyclization of a suitable linear precursor containing both the amine and the necessary carbon chain can be envisioned. nih.gov
Classical and Contemporary Approaches to Piperidine Ring Formation in this compound Synthesis
The piperidine scaffold is a common motif in many pharmaceuticals, and numerous methods for its synthesis have been developed. news-medical.netresearchgate.net These methods can be broadly categorized into cyclization reactions and the modification of existing heterocyclic systems.
Reductive Amination and Cyclization Routes
One of the most powerful methods for constructing the piperidine ring is through intramolecular or intermolecular reductive amination. chim.itresearchgate.netorganic-chemistry.org A double reductive amination of a 1,5-dicarbonyl compound with a primary amine or ammonia (B1221849) source is a direct approach to forming the piperidine ring. chim.itresearchgate.net This method allows for the introduction of substituents on the nitrogen atom and the ring itself, depending on the choice of starting materials.
Intramolecular cyclization is another widely used strategy. nih.gov For instance, an amino aldehyde can undergo intramolecular cyclization via a radical-mediated process to form the piperidine ring. nih.gov Another approach is the aza-Prins cyclization, which can be used to synthesize substituted 4-hydroxypiperidines, key intermediates for the target molecule. rsc.org The aza-Michael reaction, an atom-efficient method, can also be employed to access biologically important piperidines. kcl.ac.uk
Cross-Coupling Reactions for Phenoxy Linkage Formation (e.g., Suzuki–Miyaura coupling)
The formation of the aryl ether bond is a critical step in the synthesis of this compound. While the prompt mentions the Suzuki-Miyaura coupling, this reaction is primarily used for C-C bond formation. More relevant for C-O bond formation are the Buchwald-Hartwig amination and the Ullmann condensation. organic-chemistry.org
The Buchwald-Hartwig cross-coupling reaction is a palladium-catalyzed method for forming C-N and C-O bonds. organic-chemistry.org In the context of synthesizing the target molecule, this would involve the coupling of an N-protected 4-hydroxypiperidine with an aryl halide, such as 2-bromo- or 2-iodo-isopropoxybenzene. This reaction is known for its high efficiency and tolerance of a wide range of functional groups.
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. acs.org It typically requires high temperatures and stoichiometric amounts of copper, but modern variations use soluble copper catalysts and milder conditions. This reaction would involve coupling N-protected 4-hydroxypiperidine with 2-isopropoxyphenol in the presence of a copper catalyst and a base.
Below is a table comparing these two methods for the formation of the phenoxy linkage:
| Feature | Buchwald-Hartwig O-Arylation | Ullmann Condensation |
| Catalyst | Palladium-based complexes | Copper-based catalysts |
| Reactants | N-protected 4-hydroxypiperidine and an aryl halide (e.g., 2-isopropoxyphenyl bromide) | N-protected 4-hydroxypiperidine and a phenol (B47542) (e.g., 2-isopropoxyphenol) |
| Reaction Conditions | Generally milder temperatures | Traditionally high temperatures, though modern methods allow for milder conditions |
| Functional Group Tolerance | High | Can be lower in classical methods |
| Generality | Very broad scope | Broad scope, especially with modern catalysts |
Stereoselective Synthesis of Enantiomers of this compound
While this compound itself is achiral, its analogs with substituents on the piperidine ring can be chiral. The stereoselective synthesis of such analogs is crucial as different enantiomers can have different biological activities. mdpi.com There are several strategies to obtain enantiomerically pure substituted piperidines.
One approach is the use of a chiral pool, starting from readily available enantiopure starting materials. ajchem-a.com Another method is the use of chiral auxiliaries, which can direct the stereochemical outcome of a reaction and can be removed later in the synthetic sequence. ajchem-a.com
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of piperidines. ajchem-a.comnih.gov For example, gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of chiral piperidin-4-ones, which can then be converted to the desired 4-hydroxypiperidine precursors. nih.gov Kinetic resolution is another technique where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the enantiomers. whiterose.ac.ukacs.org This can be applied to racemic precursors like 2-aryl-4-methylenepiperidines. whiterose.ac.ukacs.org Finally, chiral chromatography can be used to separate enantiomers of a racemic mixture, a technique that has been successfully applied to 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance to minimize environmental impact and improve sustainability. alfa-chemistry.com For the synthesis of this compound, several green strategies can be considered.
One key principle is the use of catalytic rather than stoichiometric reagents. The use of catalytic amounts of palladium or copper in the Buchwald-Hartwig and Ullmann reactions, respectively, is an example of this. Furthermore, developing metal-free synthesis methods, such as the arylation of alcohols with diaryliodonium salts in water, offers a greener alternative for forming the ether linkage. organic-chemistry.org
Solvent choice is another critical aspect. Water is an ideal green solvent, and developing synthetic steps that can be performed in water is highly desirable. organic-chemistry.org Additionally, the use of bio-based solvents can reduce the reliance on petroleum-derived solvents. pmarketresearch.com The catalytic Williamson ether synthesis at high temperatures represents a potential green route, using weak alkylating agents and avoiding the production of large amounts of salt waste. acs.orgresearchgate.net Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, can be improved by designing synthetic routes with fewer steps and higher yields. rsc.org
Scale-Up Considerations for this compound Production in Research
Purification methods that are feasible on a small scale, such as column chromatography, are often impractical and costly for larger quantities. Therefore, developing a synthesis that yields a product that can be purified by crystallization or distillation is highly advantageous. nih.gov
The safety of the reagents and reaction conditions is paramount. Reactions that use highly toxic or pyrophoric reagents, or require high pressures and temperatures, may be difficult to scale up safely. acs.orgresearchgate.net Process optimization is crucial to ensure that the reaction is robust, reproducible, and provides a consistent yield and purity. This involves a detailed study of reaction parameters such as temperature, concentration, and catalyst loading. pmarketresearch.com The use of continuous flow chemistry is an emerging technology that can offer advantages in terms of safety, efficiency, and scalability for the production of piperidine-based active pharmaceutical ingredients. pmarketresearch.com
Chemical Transformations and Derivatization of 4 2 Isopropoxyphenoxy Piperidine
Reactivity of the Piperidine (B6355638) Nitrogen in 4-(2-Isopropoxyphenoxy)piperidine
The secondary amine within the piperidine ring of this compound is a key site for chemical derivatization due to the nucleophilic nature of the nitrogen atom. This reactivity allows for a variety of chemical transformations, most notably N-alkylation and N-acylation, to introduce a wide array of substituents.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the piperidine nitrogen. It is a fundamental method for synthesizing N-substituted piperidine derivatives. nih.gov Common alkylating agents include alkyl halides (bromides or iodides), and the reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net For instance, reacting this compound with an alkyl halide (R-X) in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) can yield the corresponding N-alkyl derivative. researchgate.net Another common method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.govsciencemadness.org This approach is widely used in the synthesis of complex piperidine derivatives. nih.gov
N-Acylation: The piperidine nitrogen can also readily react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. This reaction typically proceeds smoothly and is a common strategy in medicinal chemistry to introduce different functional groups. The resulting amide bond can alter the electronic properties and conformational flexibility of the molecule.
The table below summarizes common reactions involving the piperidine nitrogen.
| Reaction Type | Reagent Class | Example Reagent | Product Type |
| N-Alkylation | Alkyl Halide | Iodomethane | N-Methyl-4-(2-isopropoxyphenoxy)piperidine |
| N-Alkylation | Aldehyde/Ketone + Reducing Agent | Phenylacetaldehyde + NaBH(OAc)₃ | N-Phenethyl-4-(2-isopropoxyphenoxy)piperidine |
| N-Acylation | Acyl Chloride | Acetyl Chloride | 1-Acetyl-4-(2-isopropoxyphenoxy)piperidine |
| N-Arylation | Aryl Halide (with catalyst) | Fluorobenzene (with Pd catalyst) | N-Phenyl-4-(2-isopropoxyphenoxy)piperidine |
This table presents illustrative examples of potential reactions based on the general reactivity of piperidines.
Modifications of the Phenoxy Moiety in this compound
The phenoxy group offers additional opportunities for derivatization. The aromatic ring can undergo electrophilic aromatic substitution, and the ether linkage itself can be a target for chemical modification, although this is generally more challenging.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the phenoxy group can be functionalized through reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. The position of substitution (ortho, meta, or para to the ether linkages) will be directed by the existing alkoxy groups. These modifications are instrumental in exploring how electronic and steric changes on the aromatic ring affect biological activity.
Ether Cleavage/Modification: The isopropoxy group or the ether linkage to the piperidine ring can potentially be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid (HBr). However, such conditions might also affect other parts of the molecule. More subtle modifications might involve the synthesis of analogs with different alkoxy groups in place of the isopropoxy group to probe the impact of this substituent on the molecule's properties.
Chemical Stability and Degradation Pathways of this compound Relevant to Research
Understanding the chemical stability of this compound is important for its handling, storage, and application in research settings. The molecule contains two ether linkages and a secondary amine, which determine its stability profile.
The piperidine ring itself is a saturated heterocycle and is generally stable. The C-N and C-C single bonds are not readily broken under normal research conditions. The secondary amine can be susceptible to oxidation over time, especially in the presence of air and light, potentially leading to the formation of N-oxides or other degradation products.
The ether linkages (isopropoxy and phenoxy-piperidine) are typically stable to a wide range of chemical conditions, including many bases and mild acids. However, they can be cleaved by strong acids, as mentioned previously. Degradation might also occur under strong oxidizing conditions. For many research applications, the compound is handled as a hydrochloride salt (this compound hydrochloride), which enhances its stability and water solubility. bldpharm.com
Potential degradation pathways could involve:
Oxidation: The piperidine nitrogen can be oxidized. The benzylic-like position of the ether oxygen could also be a site for oxidative degradation under certain conditions.
Acid-Catalyzed Hydrolysis: Strong acidic conditions could lead to the cleavage of the ether bonds, resulting in the formation of 2-isopropoxyphenol (B44703) and 4-hydroxypiperidine (B117109).
Synthesis of Structural Analogs and Derivatives of this compound for Structure-Activity Relationship Studies
The synthesis of structural analogs is a cornerstone of medicinal chemistry, aimed at understanding how different parts of a molecule contribute to its biological activity (Structure-Activity Relationship or SAR). nih.govnih.gov For this compound, SAR studies would involve systematically modifying the three main components of the molecule: the piperidine ring, the phenoxy group, and the isopropoxy substituent. nih.govdndi.orgresearchgate.net
Piperidine Ring Modifications:
N-Substitution: As detailed in section 3.1, introducing various alkyl, aryl, or acyl groups on the piperidine nitrogen is a primary strategy. This allows for the exploration of size, lipophilicity, and hydrogen bonding capacity at this position. researchgate.netnih.gov
Ring Analogs: Replacing the piperidine ring with other heterocyclic systems (e.g., pyrrolidine, morpholine) or acyclic linkers can provide insights into the importance of the ring's conformation and basicity for biological activity. dndi.org Introducing unsaturation in the piperidine ring has also been shown to significantly alter potency in related series. dndi.org
Phenoxy Moiety Modifications:
Aromatic Substitution: Placing different substituents (e.g., halogens, methyl, methoxy (B1213986), nitro groups) at various positions on the phenyl ring can probe electronic and steric requirements for receptor binding. nih.gov
Isosteres: Replacing the phenyl ring with other aromatic systems like pyridine (B92270) or thiophene (B33073) can evaluate the role of the aromatic core.
Isopropoxy Group Modifications:
Varying the alkoxy substituent (e.g., methoxy, ethoxy, benzyloxy) can determine the optimal size and shape of this group for activity.
The table below outlines examples of structural modifications and their rationale in SAR studies.
| Modification Site | Structural Change | Rationale for SAR Study |
| Piperidine Nitrogen | Introduction of N-benzyl group | To explore the effect of a bulky, aromatic substituent. |
| Introduction of N-methyl group | To assess the impact of a small alkyl group on basicity and steric hindrance. | |
| Replacement with a morpholine (B109124) ring | To evaluate the effect of an additional heteroatom and reduced basicity. dndi.org | |
| Phenoxy Moiety | Addition of a chloro or fluoro group to the phenyl ring | To study the influence of electron-withdrawing groups and steric bulk. |
| Replacement of phenyl with a pyridine ring | To investigate the role of aromatic π-systems and hydrogen bond acceptors. | |
| Isopropoxy Group | Replacement with a methoxy group | To determine the importance of the size of the alkoxy substituent. |
| Replacement with a cyclopropylmethoxy group | To probe the effect of a conformationally restricted alkyl group. |
These systematic modifications allow researchers to build a comprehensive understanding of the pharmacophore, identifying the key molecular features responsible for the desired biological effects. researchgate.netnih.govmdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Isopropoxyphenoxy Piperidine Derivatives
Impact of Piperidine (B6355638) Ring Substitutions on Biological Interactions
Substitutions on the piperidine ring of 4-phenoxypiperidine (B1359869) analogs play a critical role in modulating their biological activity and receptor binding affinity. The nature, size, and position of these substituents can significantly influence interactions with target proteins.
Research on various 4-phenoxypiperidine series has demonstrated that the introduction of substituents on the piperidine ring can lead to a range of effects on biological targets, such as opioid and sigma receptors. For instance, in a series of 4-substituted piperidines and piperazines, modifications at the 4-position were shown to significantly improve binding affinity at both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.gov The length and flexibility of the side chain at this position were found to be crucial for achieving a balanced affinity profile. nih.gov
Furthermore, the stereochemistry of substituents on the piperidine ring can have a profound impact on potency and selectivity. Studies on 3,4-disubstituted piperidine analogs have revealed that the relative orientation (cis or trans) of the substituents can dictate selectivity for different monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.gov For example, (-)-cis analogues have been shown to exhibit DAT/NET selectivity, while (-)-trans and (+)-cis isomers tend to be more selective for SERT or SERT/NET. nih.gov
The nitrogen atom of the piperidine ring is another key site for modification. N-substitution is a common strategy to modulate the pharmacological profile of piperidine-containing compounds. In the context of nociceptin (B549756) receptor (NOP) ligands, elaboration of N-substituted spiropiperidine analogs has led to compounds with high NOP binding affinity and selectivity over other opioid receptors. nih.gov Similarly, in a series of phenyldihydropyrazolones with a piperidine linker, N-substitution with apolar moieties such as aryl or benzyl (B1604629) rings generally resulted in more potent compounds against Trypanosoma cruzi amastigotes compared to those with more polar substituents. frontiersin.org
Table 1: Impact of Piperidine Ring Substitutions on Biological Activity of 4-Phenoxypiperidine Analogs
| Substitution Position | Substituent Type | General Effect on Biological Activity | Target Example(s) | Reference(s) |
| 4-position | Aromatic side chain | Improved binding affinity | MOR, DOR | nih.gov |
| 3,4-disubstitution | Cis/Trans isomers | Dictates transporter selectivity | DAT, NET, SERT | nih.gov |
| N-substitution | Apolar (aryl, benzyl) | Increased potency | T. cruzi | frontiersin.org |
| N-substitution | Various | Modulates affinity and selectivity | NOP Receptor | nih.gov |
This table represents generalized findings from studies on various 4-phenoxypiperidine and related piperidine derivatives, as specific data for 4-(2-isopropoxyphenoxy)piperidine is not available.
Influence of Phenoxy Ring Substituents on Ligand-Target Binding
Modifications to the phenoxy ring of 4-phenoxypiperidine derivatives offer another avenue to fine-tune their interaction with biological targets. The electronic properties, size, and position of substituents on this aromatic ring can significantly alter binding affinity and selectivity.
In a study of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a series of analogs with a phenoxyphenyl moiety were investigated. nih.gov The results indicated that the ether linkage to the phenoxy group was likely essential for activity, possibly due to hydrogen bonding interactions with the target enzyme. nih.gov This highlights the importance of the oxygen atom connecting the piperidine and phenoxy rings.
Furthermore, research on aporphine (B1220529) alkaloids bearing a C4 phenyl group (structurally distinct but conceptually relevant) showed that substituents on the aromatic ring could dramatically alter receptor selectivity. biomedpharmajournal.orgnih.gov For instance, the addition of a phenyl ring at the C4 position of nantenine (B1222069) analogs led to a loss of affinity for the 5-HT2A receptor but an improved affinity and selectivity for the 5-HT2B receptor. biomedpharmajournal.orgnih.gov This suggests that even seemingly subtle changes to the aromatic portion of a molecule can have profound effects on its biological profile.
In the context of piperidinol analogs with anti-tuberculosis activity, various substitutions on the phenoxy ring were explored. nih.gov Although specific SAR trends for the phenoxy ring were not detailed in the abstract, the study synthesized a library of compounds with different substituted phenols, indicating that this part of the molecule was a key area for optimization. nih.gov
Table 2: Influence of Phenoxy Ring Modifications on Biological Activity of Related Scaffolds
| Scaffold Type | Phenoxy Ring Modification | Observed Effect | Target Example(s) | Reference(s) |
| Phenoxyphenyl-containing MenA inhibitors | Ether linkage | Potentially essential for activity | MenA | nih.gov |
| C4-phenyl aporphine analogs | Addition of phenyl group | Shifted receptor selectivity from 5-HT2A to 5-HT2B | 5-HT receptors | biomedpharmajournal.orgnih.gov |
| Piperidinol analogs | Various phenol (B47542) substitutions | Synthesized for optimization of anti-tuberculosis activity | M. tuberculosis | nih.gov |
This table provides examples from related molecular scaffolds to illustrate the general principles of phenoxy ring modification, due to the absence of specific studies on this compound.
Conformational Analysis and its Role in SAR of this compound Analogs
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of 4-phenoxypiperidine analogs, therefore, provides invaluable insights into their structure-activity relationships.
For flexible molecules like 4-phenoxypiperidines, the preferred conformation can influence the orientation of key pharmacophoric features, thereby affecting binding affinity and efficacy. Studies on 4-phenylpiperidine (B165713) analgesics have shown that the preference for either a phenyl axial or phenyl equatorial conformation can be correlated with their potency. nih.gov For some compounds, the higher energy phenyl axial conformer was suggested to be the bioactive conformation, explaining the potency-enhancing effect of certain substituents. nih.gov
While specific conformational analysis studies on this compound are not publicly available, the principles derived from related 4-phenoxypiperidine and 4-phenylpiperidine analogs underscore the importance of considering the conformational landscape when designing new derivatives. The interplay between piperidine ring puckering and the orientation of the phenoxy group, influenced by both piperidine and phenoxy ring substituents, will undoubtedly be a key factor in determining the biological activity of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkaznu.kz This approach is particularly useful in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.
While no specific QSAR studies have been reported for the this compound series, research on related piperidine derivatives has demonstrated the utility of this approach. For example, a nonlinear QSAR study was conducted on a series of 4-phenylpiperidine derivatives acting as mu-opioid agonists using a neural network method. enamine.net This study successfully correlated molecular descriptors with the analgesic activities of the compounds and the resulting model was validated with an external test set. enamine.net
The development of a robust QSAR model involves several key steps: the selection of a training set of compounds with known biological activities, the calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic), the use of statistical methods to select the most relevant descriptors, and the generation and validation of a predictive model. nih.govsigmaaldrich.com
Pharmacophore Modeling and Ligand-Based Drug Design for this compound Scaffolds
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity. bldpharm.com This model can then be used as a 3D query to screen virtual libraries for novel compounds with the desired activity.
In the absence of a known 3D structure of the biological target, pharmacophore models are typically generated by aligning a set of active compounds and extracting their common structural features. For the this compound scaffold, a pharmacophore model would likely include features corresponding to the piperidine nitrogen (as a potential protonated amine), the ether oxygen, the aromatic phenoxy ring, and the hydrophobic isopropoxy group.
Based on QSAR studies of related 4-phenylpiperidine derivatives, a hypothetical pharmacophore model was proposed to aid in the structural optimization of these compounds. enamine.net This demonstrates the synergy between QSAR and pharmacophore modeling, where insights from one can inform the other.
Ligand-based drug design, which encompasses both QSAR and pharmacophore modeling, is a valuable strategy when structural information about the target protein is limited. nih.govbldpharm.com By leveraging the information from known active ligands, it is possible to design new molecules with a higher probability of being active. For the this compound series, a comprehensive ligand-based design approach would involve synthesizing a diverse library of analogs, determining their biological activity, and then using this data to build predictive QSAR and pharmacophore models to guide the next round of synthesis and optimization.
Computational and Theoretical Chemistry Investigations of 4 2 Isopropoxyphenoxy Piperidine
Quantum Mechanical Studies of Electronic Structure and Reactivity
There are no published quantum mechanical studies specifically for 4-(2-Isopropoxyphenoxy)piperidine.
Quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. Such studies on a compound like this compound would typically involve calculating its three-dimensional geometry and the distribution of electrons to understand its stability and potential reactivity. Key parameters that would be investigated include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal regions susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of positive (electron-poor) and negative (electron-rich) regions, which are critical for predicting non-covalent interactions with biological macromolecules.
Reactivity Descriptors: Calculation of properties like ionization potential, electron affinity, and chemical hardness would provide a quantitative measure of the molecule's reactivity profile.
For instance, similar quantum chemical methods have been applied to other piperidine (B6355638) derivatives to study their electronic structures as a precursor to investigating their therapeutic potential against targets like the main protease of SARS-CoV-2. nih.gov Another study on 4-aminopiperidine (B84694) derivatives used DFT calculations to understand their metabolism by Cytochrome P450 enzymes by investigating the energetics of hydrogen atom abstraction. nih.gov
Molecular Docking Simulations with Established Biological Targets
No molecular docking simulations featuring this compound have been reported in the scientific literature.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jetir.org This method is fundamental in drug discovery for identifying potential drug candidates by estimating the strength of the interaction, often expressed as a binding energy or docking score.
For a compound like this compound, this process would involve:
Obtaining the 3D structure of a potential protein target.
Docking the 3D structure of this compound into the binding site of the target protein.
Using a scoring function to rank different binding poses and estimate the binding affinity.
Research on other piperidine-containing molecules demonstrates this approach. For example, various piperidine derivatives have been docked into the active site of the SARS-CoV-2 main protease to evaluate their inhibitory potential, with binding energies ranging from -5.9 to -7.3 kcal/mol. nih.gov In another study, piperazine-based piperidine compounds were docked into the Sigma 1 Receptor (S1R), a protein implicated in neurological disorders, to understand their binding modes. nih.gov These studies typically result in data that can be tabulated to compare different compounds.
Table 1: Illustrative Example of Molecular Docking Data for Piperidine Derivatives Against a Hypothetical Target (Note: Data is for example purposes and not for this compound)
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | Protein X | -8.5 | TYR12, PHE45, LEU89 |
| Derivative B | Protein X | -7.9 | TYR12, ASP42, VAL90 |
| Derivative C | Protein X | -7.2 | PHE45, ILE47 |
Molecular Dynamics Simulations of Compound-Target Complexes
Specific molecular dynamics (MD) simulations for a this compound-target complex are not available in the literature.
MD simulations provide insights into the dynamic behavior of molecules and their complexes over time. Following molecular docking, an MD simulation could be run on a promising compound-target complex to assess its stability and the nature of the interactions in a simulated physiological environment. This technique can reveal:
Stability of the Binding Pose: By tracking the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can determine if the docked pose is stable.
Flexibility of the Complex: The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding.
Key Interactions: MD simulations allow for a detailed analysis of the persistence of hydrogen bonds, hydrophobic contacts, and other interactions that hold the ligand in the binding site.
For example, MD simulations were used to study the complex of a piperidine derivative with the SARS-CoV-2 main protease to confirm the stability of the docked complex in an aqueous environment. nih.gov Similarly, MD simulations of Sigma 1 Receptor ligands helped to corroborate docking results and reveal the crucial amino acid residues involved in stable binding. nih.gov
In Silico Prediction of Potential Biological Targets for this compound
There have been no studies published that predict the biological targets for this compound using in silico methods.
In silico target fishing, or reverse docking, is a computational strategy used to identify potential protein targets for a molecule of interest. nih.gov This is particularly useful when the mechanism of action of a compound is unknown. These approaches can be broadly categorized as:
Ligand-based methods: These methods search for known bioactive molecules that are structurally or physicochemically similar to the query compound. The assumption is that similar molecules are likely to bind to similar targets. Techniques include 2D fingerprint similarity searches and 3D shape-based screening. nih.gov
Receptor-based methods (Reverse Docking): This involves docking the query molecule against a large library of 3D protein structures to find which proteins it binds to most favorably. nih.gov
A target prediction study for this compound would generate a ranked list of potential protein targets, which could then be prioritized for experimental validation. These computational strategies are valuable for drug repurposing and for understanding potential off-target effects. nih.gov
Virtual Screening Approaches for Identification of Related Bioactive Compounds
No virtual screening campaigns have been reported that either used this compound as a query molecule or identified it as a hit.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov If this compound were found to be active against a particular target, it could be used as a starting point in a virtual screening campaign to find related, potentially more potent, compounds.
This could be done by:
Similarity Searching: Using the 2D or 3D structure of this compound as a query to search for commercially or synthetically available analogs in large chemical databases.
Pharmacophore-based Screening: Abstracting the key chemical features of the compound responsible for its (hypothetical) activity into a pharmacophore model. This model would then be used as a filter to screen large compound libraries. nih.gov
This approach has been successfully used to identify novel bioactive compounds, including those with a piperidine scaffold, for a wide range of diseases. nih.govmdpi.com
Preclinical Mechanistic Characterization of 4 2 Isopropoxyphenoxy Piperidine Biological Interactions
In Vitro Receptor Binding Affinity and Selectivity Profiling
The initial stages of characterizing a novel compound involve assessing its potential to interact with a range of biological targets. For 4-(2-isopropoxyphenoxy)piperidine, this has included profiling its binding affinity for neurotransmitter receptors and sigma receptors to understand its potential neuropharmacological effects.
Interaction with Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine)
An essential aspect of preclinical evaluation for neurologically active compounds is determining their affinity for neurotransmitter receptors, such as those for serotonin and dopamine (B1211576). These interactions are critical as they often underpin the therapeutic effects and potential side effects of psychotropic agents.
Extensive searches of scientific literature and databases did not yield specific binding affinity data (e.g., Kᵢ values) for this compound at serotonin or dopamine receptor subtypes. While related phenoxy-piperidine compounds have been investigated for their effects on these receptor systems, direct experimental values for this compound itself are not publicly available at this time. Therefore, its selectivity and potency at these key neurotransmitter receptors remain to be elucidated.
Binding to Sigma Receptors (e.g., Sigma-1, Sigma-2)
Sigma receptors, which are divided into sigma-1 and sigma-2 subtypes, are recognized as important targets for the development of new therapeutics for a variety of central nervous system disorders.
Despite the investigation of other phenoxyalkylpiperidines for their high affinity towards sigma receptors, specific binding data for this compound is not present in the reviewed literature. Consequently, its affinity and selectivity for sigma-1 and sigma-2 receptors are currently uncharacterized.
Enzyme Inhibition Kinetics and Characterization in Cell-Free Systems
Beyond receptor binding, the inhibitory activity of a compound on various enzymes can reveal other potential therapeutic applications or off-target effects. For this compound, several key enzymes have been considered as potential interaction partners.
Acetyl-CoA Carboxylase (ACC) Inhibition Studies
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, and its inhibition is a target for the treatment of metabolic diseases and some cancers.
A review of the available scientific data did not reveal any studies that have specifically measured the inhibitory kinetics (e.g., IC₅₀ values) of this compound on either isoform of Acetyl-CoA carboxylase (ACC1 or ACC2). Thus, its potential as an ACC inhibitor is unknown.
Cathepsin K Inhibition Profiling
Cathepsin K is a cysteine protease that plays a significant role in bone resorption, making it a target for osteoporosis therapies.
There is no publicly available information from in vitro studies to suggest that this compound has been profiled for its inhibitory activity against Cathepsin K. Therefore, its potential to act as an inhibitor of this enzyme has not been determined.
Monoamine Oxidase (MAO) and Cholinesterase Inhibition
Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase and butyrylcholinesterase) are well-established targets for drugs treating depression and neurodegenerative diseases, respectively.
Specific data on the inhibition of monoamine oxidase or cholinesterase enzymes by this compound were not found in the surveyed scientific literature. Its capacity to inhibit these enzymes, and therefore its potential utility in related therapeutic areas, remains uninvestigated.
Cell-Based Functional Assays for Receptor Activation or Modulation
Cell-based functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator of a specific receptor. These assays typically involve engineered cell lines that express a target receptor. The activation or inhibition of the receptor by the test compound is measured by a downstream response.
While research on other piperidine (B6355638) derivatives shows engagement with various receptors, including sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors uniba.itnih.govnih.gov, no such data are available for this compound. Studies on structurally related phenoxyalkylpiperidines have identified high-affinity ligands for the sigma-1 (σ1) receptor, but these studies did not include the specific isopropoxy-substituted compound uniba.it.
A hypothetical functional assay for this compound would involve:
Receptor Selection: Based on structural similarity to other known ligands, candidate receptors would be selected (e.g., sigma receptors, histamine (B1213489) receptors, or others) nih.govresearchgate.net.
Assay System: A cell line (e.g., HEK-293 or CHO cells) would be transfected to express the human recombinant receptor of interest.
Endpoint Measurement: The functional consequence of receptor binding would be quantified. This could be a change in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression.
Table 1: Hypothetical Data from a Cell-Based Functional Assay
| Target Receptor | Assay Type | Compound Activity | Potency (EC₅₀/IC₅₀) | Efficacy (% of Control) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is illustrative of the data that would be generated from such assays; no actual data for this compound has been reported.
Investigation of Intracellular Signaling Pathways Modulated by this compound
Once a functional effect at a receptor is identified, the next step is to investigate the downstream intracellular signaling pathways that are modulated by the compound. This provides a more detailed understanding of its mechanism of action. Techniques such as Western blotting, ELISA, or mass spectrometry-based phosphoproteomics are used to measure changes in the levels or phosphorylation status of key signaling proteins.
For instance, if this compound were to act on a G-protein coupled receptor (GPCR), studies would examine its effect on pathways such as:
MAPK/ERK Pathway: Often associated with cell proliferation, differentiation, and survival.
PI3K/Akt Pathway: A critical pathway in cell survival and growth.
Ca²⁺ Signaling: Important for a wide range of cellular processes.
Research on other novel therapeutic agents has utilized network pharmacology and subsequent in vitro validation to identify modulated pathways, such as the MAPK signaling pathway for other complex molecules mdpi.com. However, no such investigations have been published for this compound.
Table 2: Hypothetical Analysis of Intracellular Signaling Pathway Modulation
| Signaling Pathway | Key Protein Analyzed | Observed Effect | Method of Detection |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table represents the type of findings that would be reported from signaling pathway analysis; no such data is currently available for this compound.
Target Engagement Studies in Preclinical Cellular Models
Target engagement studies are designed to confirm that a compound interacts with its intended molecular target within a cellular environment. These studies are essential to validate that the observed biological effects are a direct result of the compound binding to its target.
Common methods for assessing target engagement include:
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding.
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET): These proximity-based assays can measure ligand-target interaction in live cells.
Affinity-Based Pulldown Assays: Using a modified version of the compound to isolate the target protein from cell lysates.
Despite the commercial availability of this compound, no studies reporting its target engagement in preclinical cellular models have been identified in the public domain. Therefore, its specific molecular target(s) in a cellular context remain uncharacterized.
Table 3: Hypothetical Target Engagement Data
| Assay Method | Cellular Model | Target Protein | Evidence of Engagement |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
This table is a template for presenting target engagement data; no such information has been published for this compound.
Exploration of 4 2 Isopropoxyphenoxy Piperidine in Preclinical Disease Models
Assessment of Modulatory Effects on Voltage-Gated Ion Channels in In Vitro Systems
No publicly available studies were identified that specifically assess the modulatory effects of 4-(2-Isopropoxyphenoxy)piperidine on voltage-gated ion channels.
Research into structurally related phenoxy-piperidine derivatives has shown activity at various ion channels. For instance, studies on compounds like (phenoxy-2-hydroxypropyl)piperidines have identified them as inhibitors of the voltage-gated sodium channel Nav1.7. clinmedkaz.org Other research on N-substituted piperidines, such as 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, demonstrated potent and selective antagonist activity at the NR1/2B subtype of the NMDA receptor, which is a ligand-gated ion channel, and also showed effects on neuronal potassium channels. nih.gov These findings highlight the potential for the phenoxy-piperidine scaffold to interact with ion channels, but no such characterization has been published for this compound.
Neuropharmacological Investigations in Rodent Brain Tissue and Primary Neuron Cultures
There are no specific neuropharmacological investigations of This compound reported in the scientific literature using rodent brain tissue or primary neuron cultures.
The piperidine (B6355638) moiety is a core component of many centrally acting agents. nih.govanadolu.edu.tr Investigations into other phenoxy-piperidine derivatives have been conducted. For example, 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives were assessed for antidepressant activity by measuring the inhibition of biogenic amine reuptake in pig brain synaptosomal fractions. nih.gov Another compound, (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, was shown to protect cultured hippocampal neurons from glutamate (B1630785) toxicity, indicating neuroprotective properties. nih.gov These examples underscore the neuropharmacological relevance of this chemical class, though data for this compound is not available.
Anti-Inflammatory and Immunomodulatory Effects in Cellular and Animal Models
No studies detailing the anti-inflammatory or immunomodulatory effects of This compound in either cellular or animal models have been published.
The potential for piperidine-containing structures to exhibit such properties has been noted. For example, the natural product piperine, which contains a piperidine ring, has demonstrated anti-inflammatory and antiarthritic effects in both human fibroblast-like synoviocytes and rat arthritis models by inhibiting mediators like IL6 and PGE2. nih.gov Other synthetic piperidine derivatives have been patented for their potential use as anti-inflammatory agents by acting as antagonists of chemokine receptors. google.com However, the specific compound this compound has not been evaluated in these contexts.
In Vivo Studies in Animal Models of Neurological and Psychiatric Relevance
A search for in vivo studies of This compound in animal models with neurological or psychiatric relevance yielded no results. There is no published information on its effects on biological markers or behaviors linked to target engagement in these models.
Related classes of compounds have been evaluated. Phenylpiperidine derivatives, such as fentanyl and its analogues, are well-known for their potent effects on the central nervous system, primarily through action at the mu-opioid receptor. nih.gov More complex phenoxy-piperidine derivatives have been evaluated for anticonvulsant activity in maximal electroshock assays in mice as an indirect measure of central bioavailability and target engagement. nih.gov Furthermore, certain piperidine derivatives have been investigated for antidepressant-like activities in rodent models, with effects suggested to be mediated by monoaminergic and opioidergic systems. anadolu.edu.tr These precedents establish a basis for evaluating such compounds in neurological and psychiatric models, but this compound has not been the subject of such published research.
Investigation of Metabolic Pathway Modulation in Preclinical Animal Models (e.g., Fatty Acid Oxidation)
There is no available research on the investigation of metabolic pathway modulation by This compound in preclinical animal models, including any effects on fatty acid oxidation.
The metabolism of piperidine-containing drugs has been studied, with cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, playing a major role in their N-dealkylation and hydroxylation. nih.gov Separately, certain phenoxy-containing compounds, though not piperidines, are known to modulate fatty acid metabolism. For instance, 2,4-dichlorophenoxybutyric acid is metabolized via peroxisomal fatty acid beta-oxidation. nih.gov While the iron-catalyzed reductive amination of ϖ-amino fatty acids is a synthetic route to produce piperidines, this does not describe the metabolic effect of the final compound. mdpi.com No studies have linked this compound to the modulation of these or other metabolic pathways.
Advanced Analytical Methodologies for 4 2 Isopropoxyphenoxy Piperidine Research
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and for the quantitative analysis of pharmaceutical compounds. For a molecule such as 4-(2-Isopropoxyphenoxy)piperidine, a reversed-phase HPLC method would be the most probable approach.
Method Development Considerations:
A typical HPLC method for this compound would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with differing polarities.
Detection is a critical component of HPLC analysis. Given the presence of a chromophore in the phenoxy group of the molecule, UV detection would be a suitable and robust choice. The selection of an appropriate wavelength, likely around the absorbance maximum of the compound, is crucial for achieving high sensitivity.
Hypothetical HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical starting point for method development. Optimization of the gradient, flow rate, and mobile phase composition would be necessary to achieve optimal separation and peak shape.
Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of chemical compounds. When coupled with a separation technique like HPLC (LC-MS), it provides a powerful platform for analyzing this compound.
For structural confirmation, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, would be employed. This allows for the determination of the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. Fragmentation analysis (MS/MS) is also vital for structural elucidation. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which can be pieced together to confirm the connectivity of the atoms within the molecule.
For quantitative analysis, particularly at low concentrations, tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is the gold standard. This technique offers high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions unique to this compound.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural characterization of organic molecules.
NMR Spectroscopy:
¹H NMR: This technique provides detailed information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons on the piperidine (B6355638) ring, and the protons of the isopropoxy group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would be used to confirm the structure.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching (aromatic and aliphatic)
C-O stretching (ether linkages)
N-H stretching (secondary amine in the piperidine ring)
C-N stretching
The presence and position of these bands provide corroborating evidence for the proposed structure.
Development of Bioanalytical Methods for this compound in Animal Biological Matrices
To study the pharmacokinetics and metabolism of this compound, robust bioanalytical methods for its quantification in biological matrices such as plasma, blood, and tissue homogenates are required.
The development of such methods presents several challenges, including the low concentrations of the analyte and the complexity of the biological matrix, which can cause interference. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity.
Key Steps in Bioanalytical Method Development:
Sample Preparation: This is a critical step to remove proteins and other interfering components from the biological sample. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.
Chromatography: An optimized HPLC method is required to separate the analyte from endogenous matrix components and any potential metabolites.
Mass Spectrometry: As mentioned earlier, MS/MS in MRM mode provides the necessary sensitivity and selectivity for quantification.
Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Quality Control and Impurity Profiling in Research Batches
Ensuring the quality and consistency of research batches of this compound is paramount. This involves comprehensive quality control testing and impurity profiling.
Impurity Profiling:
Impurities can arise from the starting materials, intermediates, or by-products of the synthesis, as well as from degradation of the final compound. The identification and quantification of these impurities are crucial as they can have their own pharmacological or toxicological effects.
A combination of analytical techniques is typically used for impurity profiling:
HPLC with UV detection: For the detection and quantification of known and unknown impurities.
LC-MS: For the identification of unknown impurities by determining their molecular weights and fragmentation patterns.
NMR: For the structural elucidation of isolated impurities.
Regulatory guidelines often dictate the thresholds for reporting, identifying, and qualifying impurities in pharmaceutical substances.
Quality Control Specifications:
A certificate of analysis for a research batch of this compound would typically include specifications for:
| Test | Specification |
| Appearance | White to off-white solid |
| Identity (by ¹H NMR) | Conforms to structure |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Impurity (by HPLC) | ≤ 0.5% |
| Total Impurities (by HPLC) | ≤ 1.0% |
This table provides an example of typical quality control specifications for a research-grade chemical compound.
Emerging Research Areas and Future Directions for 4 2 Isopropoxyphenoxy Piperidine
Design and Synthesis of Prodrugs and Targeted Delivery Systems for Research Probes
The development of prodrugs and targeted delivery systems represents a critical strategy in medicinal chemistry to optimize the properties of biologically active compounds. mdpi.comnih.gov A prodrug is an inactive or less active derivative of a parent molecule that undergoes enzymatic or chemical transformation in the body to release the active compound. mdpi.com This approach could be instrumental for a research probe derived from 4-(2-Isopropoxyphenoxy)piperidine, aiming to improve its solubility, permeability, and site-specific delivery. nih.govnih.gov
For instance, highly lipophilic compounds can face challenges with aqueous solubility. By attaching a hydrophilic moiety, such as a phosphate (B84403) or an amino acid ester, the resulting prodrug can exhibit significantly enhanced water solubility. mdpi.com Conversely, to improve permeability across biological membranes like the blood-brain barrier, a common strategy involves masking polar functional groups to increase lipophilicity. nih.gov Research on N-benzenesulfonylpiperidine derivatives has successfully employed a prodrug strategy to mask hydrophilic groups, enabling oral activity. nih.gov Similarly, advanced delivery systems, such as functionalized liposomes or nanoparticles, could be used to carry this compound-based probes specifically to target tissues or cells, thereby increasing efficacy and minimizing off-target effects. nih.gov
Table 1: Examples of Prodrug Strategies and Applications
| Parent Drug | Prodrug Moiety | Objective | Reference |
|---|---|---|---|
| Paclitaxel | Disulfide Linker | Improve water solubility and target tumor cells with high glutathione (B108866) levels. | mdpi.com |
| Adefovir | Pivaloyloxymethyl (POM) Ester | Enhance oral bioavailability for antiviral therapy. | nih.gov |
| 6-MNA (NSAID) | Piperazine Ester | Increase water solubility and skin permeability for percutaneous delivery. | mdpi.com |
| Levodopa | (Is a prodrug itself) | Cross the blood-brain barrier to deliver dopamine (B1211576) for Parkinson's treatment. | nih.gov |
Co-crystallization and X-ray Crystallography Studies with Target Proteins
To understand how a molecule like this compound or its derivatives interact with their biological targets, co-crystallization followed by X-ray crystallography is an invaluable technique. This method provides a high-resolution, three-dimensional snapshot of the ligand bound to its target protein, revealing the precise atomic-level interactions that govern its biological activity.
Table 2: Information Gained from X-ray Crystallography Studies
| Data Type | Description | Importance in Research |
|---|---|---|
| 3D Structure | High-resolution model of the ligand-protein complex. | Provides a definitive view of the binding mode and orientation. |
| Bonding Interactions | Identification of specific hydrogen bonds, ionic bonds, and hydrophobic contacts. | Explains the source of binding affinity and selectivity. |
| Conformation | Shows the exact shape of the ligand and the protein's binding site upon interaction. | Crucial for understanding induced-fit mechanisms and designing conformationally restricted analogues. |
| Solvent Structure | Reveals the position of water molecules that may mediate protein-ligand interactions. | Offers additional opportunities for ligand design to displace or utilize water molecules for improved affinity. |
Mechanistic Exploration of Novel Biological Targets and Polypharmacology
The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds that interact with a wide range of biological targets. nih.govnih.gov An important future direction for this compound is the systematic exploration of its potential biological targets. Screening campaigns against panels of receptors, enzymes, and ion channels could uncover novel activities. For instance, recent studies on other piperidine-based compounds have identified potent agonists for G-protein-coupled receptor 119 (GPR119) and inhibitors of Cathepsin K. nih.govnih.gov
Furthermore, the concept of polypharmacology—where a single compound interacts with multiple targets—is gaining recognition. While often associated with side effects, intentional polypharmacology can be beneficial for treating complex diseases. Investigating the potential multi-target profile of derivatives of this compound could reveal synergistic effects or new therapeutic applications. Computational methods, such as molecular docking, can be used to predict interactions with various proteins, guiding experimental validation. nih.gov
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Action Mechanisms
To gain a comprehensive understanding of a compound's biological effects, modern research is increasingly integrating "omics" technologies. Proteomics and metabolomics are powerful tools for elucidating a molecule's mechanism of action on a system-wide level. nih.gov
Proteomics involves the large-scale study of proteins. Using techniques like mass spectrometry-based proteomic profiling, researchers can observe how treatment with a compound alters protein expression levels or post-translational modifications within a cell. biorxiv.orgiprox.cn This can help identify the primary target and downstream signaling pathways affected by the compound. Chemical proteomics can even pinpoint specific amino acid residues, like cysteine, that are covalently modified by a reactive compound. nih.gov
Metabolomics focuses on the global profile of small-molecule metabolites. By comparing the metabolome of treated versus untreated systems, researchers can identify metabolic pathways that are perturbed by the compound. nih.gov This approach can uncover unexpected biological activities and provide insights into the compound's functional effects. For a novel compound derived from this compound, applying these omics workflows would provide a deep, unbiased view of its cellular impact, far beyond what can be learned from single-target assays.
Potential as Research Tools for Biological Pathway Interrogation
A well-characterized small molecule with a specific biological activity is an invaluable research tool for dissecting complex biological pathways. biorxiv.org Once the target and mechanism of a derivative of this compound are established, it could be used as a chemical probe to perturb specific protein functions or pathways in a controlled manner.
For example, if a derivative is found to be a potent and selective inhibitor of a particular enzyme, researchers could use it to study the physiological consequences of inhibiting that enzyme in cells or animal models. This helps to validate the enzyme as a potential therapeutic target for diseases. Chemical probes are essential for asking precise biological questions that might be difficult to address with genetic methods like RNA interference or CRISPR, which can sometimes have off-target effects or compensatory responses. biorxiv.org The development of a selective probe from the this compound scaffold would be a significant contribution to the chemical biology toolbox.
Q & A
Q. What experimental designs are optimal for studying synergistic effects with co-administered drugs?
- Methodological Answer : Employ factorial design (e.g., 2×2 matrix) to test combinations across dose ranges. Analyze synergy via Chou-Talalay plots (CompuSyn software). Validate findings in ex vivo models (e.g., organoids) to assess tissue-specific interactions .
Key Considerations for Methodological Rigor
- Data Validation : Cross-correlate spectral, chromatographic, and computational data to minimize misinterpretation .
- Safety Protocols : Adopt OSHA-compliant handling (glove boxes, fume hoods) for reactive intermediates, referencing SDS guidelines for similar piperidine derivatives .
- Ethical Compliance : For pharmacological studies, ensure IACUC-approved protocols if using animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
